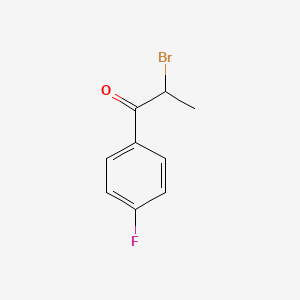

2-Bromo-1-(4-fluorophenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHHCXOSPQAQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516541 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-94-8 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-fluorophenyl)propan-1-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-1-(4-fluorophenyl)propan-1-one, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines standard experimental protocols for its analysis, and presents a logical workflow for its characterization.

Chemical Identity and Physical Properties

This compound is a halogenated ketone that serves as a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry.[1] Its core structure consists of a fluorophenyl group attached to a brominated propanone backbone.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 345-94-8[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₈BrFO[2][3][4][9] |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)F)Br[2][4] |

| InChI Key | QKHHCXOSPQAQQI-UHFFFAOYSA-N[2][3][4] |

| Synonyms | 2-bromo-1-(4-fluorophenyl)-1-propanone, 2-bromo-4'-fluoropropiophenone[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 231.06 g/mol [2][9] |

| Appearance | Solid[4] |

| Melting Point | 35 °C[5] |

| Boiling Point | 120-123 °C (at 13 Torr)[5], 260.8 °C (at 760 mmHg)[3] |

| Density | 1.488 g/cm³ (Predicted)[3][5] |

| Solubility | Sparingly soluble in Chloroform[5] |

| LogP | 2.79180[3] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the expected data based on its structure are outlined below.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the fluorophenyl ring, a quartet for the methine proton adjacent to the bromine, and a doublet for the methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), the carbon bearing the bromine atom, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for the C=O (ketone) stretching, C-F stretching, and C-Br stretching. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Reactivity and Safety Profile

Reactivity

This compound should be handled with care. It is known to be unstable in the presence of incompatible materials such as strong oxidizing agents.[3] Exposure to heat, flames, and sparks should be avoided to prevent decomposition.[3] Hazardous combustion products include carbon monoxide, hydrogen fluoride, and hydrogen bromide.[3]

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with the skin.[3] It is also reported to cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this substance.[3] All work should be conducted in a well-ventilated chemical fume hood.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to various manufacturers. However, a general workflow for the analytical characterization of this and similar compounds is provided below.

General Protocol for Spectroscopic and Chromatographic Analysis

-

Sample Preparation :

-

For NMR spectroscopy, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a trace amount of tetramethylsilane (TMS) as an internal standard.[11]

-

For FT-IR spectroscopy, a small amount of the neat sample can be analyzed directly using a diamond attenuated total reflectance (ATR) accessory.[11]

-

For GC-MS analysis, prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Data Acquisition :

-

NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[11]

-

FT-IR Spectroscopy : Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

-

GC-MS : Program the GC oven with a suitable temperature gradient (e.g., starting at 50°C and ramping to 250°C) to ensure proper separation. Operate the mass spectrometer in electron ionization (EI) mode.[11]

-

-

Data Analysis :

-

Analyze the NMR spectra to confirm the proton and carbon environments, including chemical shifts, splitting patterns, and integration.

-

Interpret the IR spectrum to identify characteristic functional groups.

-

Examine the mass spectrum for the molecular ion peak and fragmentation patterns to confirm the molecular weight and structural fragments.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the characterization and application of this compound.

Caption: Logical relationship of characterization and application.

Caption: Experimental workflow for chemical analysis.

References

- 1. This compound [synhet.com]

- 2. This compound | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(4-fluorophenyl)-1-propanone | CAS#:345-94-8 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 345-94-8 [m.chemicalbook.com]

- 6. This compound [allbiopharm.com]

- 7. This compound | 345-94-8 [chemicalbook.com]

- 8. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 9. scbt.com [scbt.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 345-94-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(4-fluorophenyl)propan-1-one, a key building block in synthetic organic chemistry, with a focus on its synthesis, chemical properties, and applications in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated ketone that serves as a versatile intermediate in various chemical syntheses. Its physical and chemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 345-94-8 |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol [1] |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)F)Br |

| InChI Key | QKHHCXOSPQAQQI-UHFFFAOYSA-N |

| Physical Property | Value | Source |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 35°C | --INVALID-LINK-- |

| Boiling Point | 120-123 °C at 13 Torr | --INVALID-LINK-- |

| Density | 1.488±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Chloroform (Sparingly) | --INVALID-LINK-- |

Synthesis of this compound

The primary method for the synthesis of this compound is through the α-bromination of its corresponding ketone precursor, 1-(4-fluorophenyl)propan-1-one.

Experimental Protocol: α-Bromination of 1-(4-fluorophenyl)propan-1-one

This protocol is adapted from a similar procedure described for the bromination of a related ketone[2].

Materials:

-

1-(4-fluorophenyl)propan-1-one

-

Methanol

-

Bromine (Br₂)

-

Dichloromethane

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(4-fluorophenyl)propan-1-one in methanol in a reaction flask.

-

With continuous stirring, gradually add elemental bromine to the reaction mixture over a period of 2-2.5 hours.

-

After the addition is complete, cool the reaction mixture to 0-5°C.

-

Quench the reaction by adding dichloromethane, an aqueous solution of sodium bicarbonate, and water.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and wash with water.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, some of which have shown promising biological activities. A notable application is in the Hantzsch thiazole synthesis to produce substituted thiazole derivatives, which have been investigated for their antifungal properties[3][4][5][6][7][8][9].

Experimental Protocol: Hantzsch Thiazole Synthesis and Antifungal Screening

This protocol outlines a general procedure for the synthesis of a thiazole derivative from this compound and a thioamide, followed by a workflow for antifungal activity screening.

Part A: Synthesis of a 4-(4-fluorophenyl)-thiazole Derivative

Materials:

-

This compound

-

A suitable thioamide (e.g., thioacetamide, thiourea)

-

Ethanol

-

Ice-water bath

Procedure:

-

Dissolve the thioamide in ethanol in a reaction flask.

-

Add an equimolar amount of this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture in an ice-water bath to precipitate the thiazole product.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the crude thiazole derivative.

-

The crude product can be purified by recrystallization from a suitable solvent.

Part B: Antifungal Activity Screening (Broth Microdilution Method) [4]

Materials:

-

Synthesized thiazole derivative

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the synthesized thiazole derivative in DMSO.

-

Dispense RPMI-1640 medium into the wells of a 96-well microplate.

-

Perform serial dilutions of the thiazole derivative stock solution in the microplate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well of the microplate.

-

Incubate the microplate at an appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density using a spectrophotometer. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.

Visualizations of Synthetic and Screening Workflows

The following diagrams illustrate the logical flow of the synthesis and biological evaluation processes described above.

Caption: Synthetic workflow for this compound.

Caption: Workflow for thiazole synthesis and antifungal screening.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute toxicity, oral (Category 4) |

| Causes skin irritation | Skin corrosion/irritation (Category 2) |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-1-(4-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the compound 2-Bromo-1-(4-fluorophenyl)propan-1-one, a key intermediate in various synthetic organic chemistry applications. The information is presented to support research and development activities where this compound is utilized.

Chemical Identity and Properties

This compound is a halogenated ketone. Its structure and properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 345-94-8 | [1][2][3] |

| Molecular Formula | C₉H₈BrFO | [1][2][3][4] |

| Molecular Weight | 231.06 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Melting Point | 35°C | [5] |

| Boiling Point | 260.8°C at 760 mmHg 120-123°C at 13 Torr | [1][5] |

| Density | 1.488 g/cm³ (predicted) | [1][5] |

| Solubility | Sparingly soluble in Chloroform | [5] |

| Flash Point | 111.5°C | [1] |

| Storage Conditions | Refrigerator, in an amber vial | [5] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physical properties of organic compounds like this compound. These protocols are based on standard laboratory techniques.

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle[6]

-

Spatula[8]

Procedure:

-

Sample Preparation: Ensure the compound is completely dry and in the form of a fine powder. If necessary, crush the crystalline solid using a mortar and pestle.[6]

-

Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[7][9]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.[10]

-

-

Heating: Heat the apparatus slowly and steadily, at a rate of approximately 2°C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[8]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Apparatus:

-

Capillary tube (sealed at one end)[11]

-

Thermometer[12]

-

Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)[11][13]

-

Beaker[12]

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid compound into a small test tube.[12]

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[11][13]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse the assembly into a heating bath (e.g., a beaker of water or a Thiele tube filled with oil). Ensure the thermometer bulb is level with the sample.[11]

-

Heating: Heat the bath slowly and uniformly.[11]

-

Observation and Recording: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, stop heating.[11] The liquid will begin to cool and will eventually enter the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[10]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, from initial synthesis to the determination of its physical properties.

Caption: Workflow for Physical Characterization of a Chemical Compound.

References

- 1. 2-Bromo-1-(4-fluorophenyl)-1-propanone | CAS#:345-94-8 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 345-94-8 [m.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

2-Bromo-1-(4-fluorophenyl)propan-1-one molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 2-Bromo-1-(4-fluorophenyl)propan-1-one. This alpha-bromo ketone is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Molecular Structure and Properties

This compound is a halogenated aromatic ketone. The presence of the bromine atom at the alpha position to the carbonyl group makes it a reactive electrophile, susceptible to nucleophilic substitution, which is key to its utility as a synthetic building block.

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₈BrFO | [1][2][3] |

| Molecular Weight | 231.06 g/mol | [1] |

| Exact Mass | 229.974 g/mol | [3] |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)F)Br | [1][2] |

| InChI Key | QKHHCXOSPQAQQI-UHFFFAOYSA-N | [1][2] |

| CAS Number | 345-94-8 | [1][2][3][4][5][6] |

| Physical State | Solid | [2] |

| Melting Point | 35°C | [4] |

| Boiling Point | 120-123 °C at 13 Torr | [4] |

| Density | 1.488 g/cm³ (Predicted) | [4] |

| LogP | 2.79180 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alpha-bromination of its corresponding ketone precursor, 1-(4-fluorophenyl)propan-1-one. This reaction is a classic example of an acid-catalyzed alpha-halogenation of a ketone.[7]

Experimental Protocol: Alpha-Bromination of 1-(4-fluorophenyl)propan-1-one

This protocol is a representative method for the synthesis of the title compound.

Materials:

-

1-(4-fluorophenyl)propan-1-one

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-1-one in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a larger beaker containing ice water. This will precipitate the crude product.

-

Work-up: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Molecular and Reaction Visualization

The following diagrams illustrate the molecular structure and a simplified workflow for the synthesis of this compound.

Caption: 2D representation of the molecular structure.

References

- 1. This compound | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-1-(4-fluorophenyl)-1-propanone | CAS#:345-94-8 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 345-94-8 [m.chemicalbook.com]

- 5. This compound | 345-94-8 [chemicalbook.com]

- 6. 345-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(4-fluorophenyl)propan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Bromo-1-(4-fluorophenyl)propan-1-one, a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates the known physicochemical properties that influence solubility. Furthermore, it provides a detailed experimental protocol for the systematic determination of solubility in various organic solvents, enabling researchers to generate crucial data for applications such as reaction optimization, purification, and formulation development.

Introduction

This compound (CAS No: 345-94-8) is an alpha-brominated ketone derivative.[1][2][3] Such compounds are versatile intermediates in organic synthesis, valued for their reactivity in forming carbon-carbon and carbon-heteroatom bonds. A thorough understanding of the solubility of this compound in organic solvents is fundamental for its effective use in synthetic chemistry and for its development in pharmaceutical applications, where solubility impacts bioavailability and formulation. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its experimental determination.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrFO | [1][2] |

| Molecular Weight | 231.06 g/mol | [1][2] |

| Melting Point | 35°C | [4][5] |

| Boiling Point | 120-123 °C (at 13 Torr) | [4][5] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [4][5] |

| XLogP3-AA | 2.9 | [1][6] |

| Qualitative Solubility | Chloroform (Sparingly) | [4][5] |

The XLogP3 value of 2.9 indicates a moderate degree of lipophilicity, suggesting that the compound will likely be more soluble in organic solvents than in water. The principle of "like dissolves like" would predict moderate to good solubility in non-polar and polar aprotic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions. The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Logical diagram of factors influencing solubility.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[7] This section provides a detailed protocol that can be adapted for this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is constant.[7]

-

Sampling and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison across different solvents and temperatures.

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a detailed, actionable protocol for the experimental determination of its solubility in organic solvents. By following the outlined procedures, researchers and drug development professionals can generate the precise solubility data required to advance their work in synthesis, purification, and formulation, thereby facilitating the development of new chemical entities and processes.

References

- 1. This compound | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-fluorophenyl)-1-propanone | CAS#:345-94-8 | Chemsrc [chemsrc.com]

- 3. This compound | 345-94-8 [chemicalbook.com]

- 4. This compound CAS#: 345-94-8 [m.chemicalbook.com]

- 5. 345-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Bromo-1-(2-fluorophenyl)propan-1-one | C9H8BrFO | CID 22111334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Stability and Storage of 2-Bromo-1-(4-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-1-(4-fluorophenyl)propan-1-one. The information is curated for professionals in research and development who handle this and similar alpha-bromoketone compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's general characteristics and handling requirements.

| Property | Value |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| CAS Number | 345-94-8 |

| Appearance | White to Off-White Solid |

| Melting Point | 35°C |

| Boiling Point | 120-123 °C (at 13 Torr) |

| Solubility | Sparingly soluble in Chloroform |

Stability Profile and Degradation Pathways

This compound, as an alpha-bromoketone, is a reactive molecule susceptible to degradation under various conditions. Understanding its stability profile is critical for ensuring its integrity in research and manufacturing.

Key Stability Concerns:

-

Light Sensitivity: The compound is known to be light-sensitive.[1] Exposure to light, particularly UV radiation, can induce photodegradation due to the presence of the chromophoric phenyl ketone group.

-

Thermal Instability: Elevated temperatures can lead to thermal decomposition. Conditions to avoid include heat, flames, and sparks.[2]

-

Hydrolytic Instability: In the presence of moisture, the compound can undergo hydrolysis, leading to the substitution of the bromine atom.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[2]

Potential Degradation Pathways:

Alpha-bromoketones are prone to several degradation reactions. The primary pathways for this compound are anticipated to be:

-

Hydrolysis: Nucleophilic substitution of the bromine atom by a water molecule to form 2-hydroxy-1-(4-fluorophenyl)propan-1-one.

-

Photodegradation: Cleavage of the carbon-bromine bond or other photochemical reactions initiated by the absorption of light.

-

Thermal Degradation: At higher temperatures, decomposition can occur, potentially leading to a complex mixture of products.

-

Elimination (Dehydrobromination): In the presence of a base, elimination of hydrogen bromide can occur to form the corresponding α,β-unsaturated ketone.[3][4]

Below is a diagram illustrating the potential degradation pathways.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on available data and the general properties of alpha-bromoketones.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerator, -20°C for long-term storage.[1][2] | To minimize thermal degradation and slow down other potential degradation reactions. |

| Light | Store in an amber vial or other light-protecting container.[1] | To prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen. |

| Humidity | Store in a dry, well-ventilated place.[5] For similar compounds, relative humidity below 60% is advised. | To prevent hydrolytic degradation. |

Handling Workflow:

The following workflow is recommended for the safe handling of this compound in a laboratory setting.

Experimental Protocols for Stability Assessment

For researchers needing to perform detailed stability studies, the following experimental protocols, based on ICH guidelines, are recommended.

4.1. Forced Degradation Studies

The objective of forced degradation is to identify potential degradation products and pathways.

-

Methodology:

-

Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Expose the solutions to the following stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at room temperature for 1 hour.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 70°C for 48 hours.

-

Photolytic: Expose the solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

At specified time points, withdraw samples and quench the reactions if necessary.

-

Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water) with UV detection. Couple with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

-

4.2. Accelerated Stability Testing

This study is designed to predict the long-term stability of the compound.

-

Methodology:

-

Package the solid this compound in its proposed long-term storage container (e.g., amber glass vials).

-

Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH .

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

-

4.3. Long-Term Stability Testing

This study provides definitive data on the stability of the compound under recommended storage conditions.

-

Methodology:

-

Package the solid compound as for the accelerated study.

-

Store the samples at the recommended long-term storage condition, for example, -20°C ± 5°C or 5°C ± 3°C .

-

Withdraw samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analyze the samples for appearance, purity, and degradation products.

-

The workflow for a comprehensive stability study is outlined below.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to ensure its integrity. It is sensitive to light, heat, and moisture. For optimal stability, the compound should be stored in a tightly sealed, light-resistant container at refrigerated or frozen temperatures. For critical applications, it is recommended to conduct specific stability studies following established guidelines to determine an appropriate re-test date or shelf-life for the intended use.

References

- 1. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]

- 2. researchgate.net [researchgate.net]

- 3. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 4. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

Spectroscopic and Synthetic Profile of 2-Bromo-1-(4-fluorophenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound 2-Bromo-1-(4-fluorophenyl)propan-1-one. Due to the limited availability of published experimental data for this specific molecule, this document also includes data for the closely related analogue, 2-bromo-1-(4-fluorophenyl)ethanone, to provide comparative insights.

Chemical Structure and Properties

This compound is a halogenated aromatic ketone with the molecular formula C₉H₈BrFO. Its structure is characterized by a 4-fluorophenyl group attached to a propan-1-one backbone, with a bromine atom at the alpha position to the carbonyl group.

Physical and Chemical Properties [1][2][3]

| Property | Value |

|---|---|

| Molecular Weight | 231.06 g/mol |

| CAS Number | 345-94-8 |

| Melting Point | 35°C |

| Boiling Point | 120-123 °C (at 13 Torr) |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) |

| Solubility | Chloroform (Sparingly) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in published literature. The following sections present predicted data and data from analogous compounds to guide researchers in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available, predictions can be made based on its structure and data from similar compounds.

For comparative purposes, the experimental ¹H and ¹³C NMR data for 2-Bromo-1-(4-fluorophenyl)ethanone is provided below. [4]

Table 1: ¹H and ¹³C NMR Data for 2-Bromo-1-(4-fluorophenyl)ethanone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ||||

| 8.05-8.02 | m | 2H, Aromatic | ||

| 7.18 | t | 8.6 | 2H, Aromatic | |

| 4.43 | s | 2H, CH₂Br | ||

| ¹³C NMR | ||||

| 189.8 | s | C=O | ||

| 166.0 | d | 254.0 | C-F | |

| 131.7 | d | 9.6 | Aromatic CH | |

| 130.3 | d | 3.0 | Aromatic C | |

| 116.1 | d | 21.6 | Aromatic CH | |

| 30.5 | s | CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), carbon-fluorine (C-F) bond, and carbon-bromine (C-Br) bond.

Predicted IR Absorption Bands:

-

C=O stretch: ~1690 cm⁻¹

-

C-F stretch: ~1230 cm⁻¹

-

C-Br stretch: ~600-500 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Mass Spectral Fragments:

-

m/z 230/232: [M]⁺, corresponding to C₉H₈⁷⁹BrFO⁺ and C₉H₈⁸¹BrFO⁺

-

m/z 123: [C₇H₄FO]⁺, corresponding to the 4-fluorobenzoyl cation

-

m/z 95: [C₆H₄F]⁺, corresponding to the fluorophenyl cation

Experimental Protocols

General Synthesis of α-Bromoketones

A common method for the synthesis of α-bromoketones involves the reaction of a ketone with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a solvent like methanol, carbon tetrachloride, or acetic acid, often with a catalytic amount of acid or a radical initiator.

A general procedure for the α-bromination of an aryl ketone is as follows:

-

The starting ketone, 1-(4-fluorophenyl)propan-1-one, is dissolved in a suitable solvent (e.g., methanol).

-

A brominating agent, such as N-bromosuccinimide, is added to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification, typically by column chromatography.

Visualizations

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually outlined as the α-bromination of 1-(4-fluorophenyl)propan-1-one.

Caption: Proposed synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of the target compound involves several key steps from reaction to purification and analysis.

Caption: General experimental workflow for synthesis and analysis.

References

Commercial Availability and Synthetic Pathways of 2-Bromo-1-(4-fluorophenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-fluorophenyl)propan-1-one, also known as 4'-fluoro-α-bromopropiophenone, is a halogenated ketone derivative of significant interest in organic synthesis and medicinal chemistry. Its structural features, including the reactive α-bromo ketone moiety and the fluorinated phenyl ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. The presence of the fluorine atom can modulate the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its synthesis.

Commercial Availability

This compound is commercially available from several chemical suppliers. The typical purity levels range from 95% to over 99%, with specific lot data available upon request from the suppliers in the form of a Certificate of Analysis (CoA). Researchers are advised to obtain and consult the CoA for lot-specific purity, impurity profiles, and analytical data before use.

Table 1: Commercial Suppliers of this compound

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | For Research Use Only, refer to CoA[1] | 345-94-8 | C₉H₈BrFO | 231.06[1] |

| SynHet | 95% or >99% | 345-94-8 | C₉H₈BrFO | Not Specified |

| Reagentia | Not Specified | 345-94-8 | C₉H₈BrFO | Not Specified |

| ChemScene | Not Specified | 345-94-8 | C₉H₈BrFO | Not Specified |

| ChemicalBook | Not Specified | 345-94-8 | C₉H₈BrFO | 231.0616 |

| Angene International | Not Specified | 345-94-8 | C₉H₈BrFO | Not Specified |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data has been compiled from various chemical databases and supplier information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 345-94-8 | PubChem[2] |

| Molecular Formula | C₉H₈BrFO | PubChem[2] |

| Molecular Weight | 231.06 g/mol | PubChem[2] |

| Appearance | Solid | Guidechem[3] |

| Melting Point | 35°C | ChemicalBook[3] |

| Boiling Point | 120-123 °C (at 13 Torr) | ChemicalBook[3] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Solubility | Chloroform (Sparingly) | ChemicalBook[3] |

| Storage Temperature | Refrigerator, Amber Vial | ChemicalBook[3] |

Synthesis of this compound

The primary synthetic route to this compound is the α-bromination of the corresponding ketone, 1-(4-fluorophenyl)propan-1-one (4'-fluoropropiophenone). This reaction can be achieved using various brominating agents. Below is a detailed experimental protocol based on established methods for the α-bromination of ketones.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: α-Bromination of 1-(4-fluorophenyl)propan-1-one

This protocol describes the synthesis of this compound via the direct bromination of 1-(4-fluorophenyl)propan-1-one.

Materials:

-

1-(4-fluorophenyl)propan-1-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Addition of Brominating Agent:

-

Using Bromine: Prepare a solution of bromine (1.05 equivalents) in the same solvent. Add this solution dropwise to the stirred solution of the ketone at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Using N-Bromosuccinimide (NBS): Add NBS (1.05 equivalents) portion-wise to the stirred solution of the ketone. The reaction may require initiation with a catalytic amount of a radical initiator like AIBN or exposure to light if the reaction is sluggish.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If acetic acid was used as a solvent, carefully pour the reaction mixture into ice-water.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

-

Experimental Workflow

Caption: General workflow for the synthesis and purification.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound for research and development purposes. For specific applications, further investigation and optimization of experimental conditions may be necessary.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-1-(4-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-fluorophenyl)propan-1-one is a versatile synthetic intermediate characterized by multiple reactive sites that can be selectively targeted to achieve a variety of chemical transformations. This technical guide provides a detailed analysis of the principal reactive centers within the molecule: the electrophilic carbonyl carbon, the electrophilic α-carbon, and the acidic α'-protons. The interplay of these sites governs the compound's reactivity towards nucleophiles and bases, leading to important synthetic routes such as nucleophilic substitution, elimination, and rearrangement reactions. This document outlines the theoretical basis for this reactivity and provides generalized experimental protocols for key transformations, including the Hantzsch thiazole synthesis and the Favorskii rearrangement. Quantitative data for analogous compounds are presented to offer predictive insights.

Introduction

α-Haloketones are a crucial class of organic compounds utilized in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the presence of two key functional groups—a carbonyl group and a carbon-halogen bond—which create a unique reactivity profile. This compound, a member of this class, possesses distinct reactive sites that can be manipulated to form new carbon-carbon and carbon-heteroatom bonds. Understanding the electronic properties and steric environment of these sites is paramount for predicting reaction outcomes and designing efficient synthetic strategies.

Identification of Key Reactive Sites

The chemical behavior of this compound is dictated by three primary reactive sites, as illustrated in the diagram below.

Caption: Principal reactive sites in this compound.

-

The Electrophilic Carbonyl Carbon: The polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

-

The Electrophilic α-Carbon: The carbon atom bonded to the bromine atom (the α-carbon) is electron-deficient due to the inductive effect of both the adjacent carbonyl group and the bromine atom. This makes it a prime target for nucleophilic substitution reactions (SN2).

-

The Acidic α'-Protons: The protons on the methyl group (the α'-protons) are acidic due to the electron-withdrawing effect of the carbonyl group. These protons can be abstracted by a base to form an enolate, which is a key intermediate in several reactions.

Key Reactions and Mechanisms

The identified reactive sites are involved in a variety of important chemical transformations. The following sections detail the mechanisms and provide generalized experimental protocols for some of the most significant reactions.

Nucleophilic Substitution at the α-Carbon: Hantzsch Thiazole Synthesis

The electrophilic α-carbon readily undergoes SN2 reactions with a variety of nucleophiles. A classic example is the Hantzsch thiazole synthesis, where the α-bromoketone reacts with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry.[1][2][3]

Mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of the α-bromoketone, displacing the bromide ion in an SN2 fashion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon.

-

Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol (Generalized):

A mixture of this compound (1.0 eq) and a thioamide (e.g., thiourea, 1.2 eq) in a suitable solvent such as ethanol or methanol is heated to reflux for 2-4 hours.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with a base, such as aqueous sodium carbonate solution, to precipitate the crude product.[1] The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Elimination Reaction to Form α,β-Unsaturated Ketones

In the presence of a sterically hindered, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone.[5][6] This reaction is driven by the formation of a stable conjugated system.

Mechanism:

The base abstracts a proton from the carbon adjacent to the α-carbon (the β-carbon), and in a concerted step, the C-H bond breaks, a new π-bond forms between the α and β carbons, and the bromide ion departs.

Caption: E2 Elimination of this compound.

Experimental Protocol (Generalized):

This compound is dissolved in a suitable solvent, and a sterically hindered base, such as pyridine or triethylamine, is added. The reaction mixture is heated to promote the elimination reaction. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is worked up by washing with an acidic solution (e.g., dilute HCl) to remove the base, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the α,β-unsaturated ketone, which can be purified by column chromatography or distillation.

Favorskii Rearrangement

The reaction of this compound with a strong base, such as an alkoxide, can lead to a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative (e.g., an ester if an alkoxide is used).[7][8]

Mechanism:

-

Enolate Formation: The base abstracts an acidic α'-proton to form an enolate.

-

Intramolecular SN2: The enolate attacks the α-carbon, displacing the bromide ion to form a cyclopropanone intermediate.

-

Nucleophilic Attack: The alkoxide base attacks the carbonyl carbon of the strained cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane ring to form a more stable carbanion.

-

Protonation: The carbanion is protonated by the solvent (e.g., alcohol) to give the final ester product.

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocol (Generalized):

A solution of this compound in an anhydrous alcohol (e.g., methanol) is treated with a solution of the corresponding sodium alkoxide (e.g., sodium methoxide) in the same alcohol. The reaction is typically stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of water and neutralized with a dilute acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ester, which can be purified by distillation or chromatography.

Quantitative Data

| Reaction | Substrate | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |

| Hantzsch Thiazole Synthesis | 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 30 min | >90 (crude) | [1] |

| Elimination | 2-Bromo-cyclohexanone | Pyridine | - | Heat | - | - | [5] |

| Favorskii Rearrangement | 2-Chlorocyclohexanone | Sodium Ethoxide | Ethanol | - | - | - | [4] |

Conclusion

This compound is a highly functionalized molecule with several key reactive sites that enable a diverse range of chemical transformations. The electrophilic carbonyl carbon, the electrophilic α-carbon, and the acidic α'-protons are the focal points for its reactivity. By carefully selecting reagents and reaction conditions, chemists can selectively target these sites to perform nucleophilic substitutions, eliminations, and rearrangements, leading to the synthesis of valuable molecular scaffolds such as thiazoles, α,β-unsaturated ketones, and carboxylic acid derivatives. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the synthesis and development of novel chemical entities. Further quantitative and computational studies on this specific molecule would be beneficial for a more precise prediction of its reactivity and optimization of reaction conditions.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. siue.edu [siue.edu]

- 7. Favorskii_rearrangement [chemeurope.com]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

Unlocking Potential: A Technical Guide to Research Avenues for 2-Bromo-1-(4-fluorophenyl)propan-1-one

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This document provides an in-depth technical overview of the chemical intermediate 2-Bromo-1-(4-fluorophenyl)propan-1-one, outlining its chemical properties, synthesis, and key potential research areas. This guide is intended to serve as a foundational resource for professionals in organic synthesis, medicinal chemistry, and pharmacology, highlighting the compound's versatility as a precursor for novel psychoactive substances, diverse heterocyclic scaffolds, and potential enzyme inhibitors.

Compound Profile: Physicochemical and Spectroscopic Data

This compound is a halogenated propiophenone derivative. Its structure, featuring an α-bromine atom adjacent to a carbonyl group, makes it a highly reactive and versatile electrophile for synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromo-4'-fluoropropiophenone | [1] |

| CAS Number | 345-94-8 | [1][2] |

| Molecular Formula | C₉H₈BrFO | [1][2] |

| Molecular Weight | 231.06 g/mol | [1] |

| Boiling Point | 260.8 °C at 760 mmHg | [2] |

| Density | 1.488 g/cm³ | [2] |

| Flash Point | 111.5 °C | [2] |

| LogP | 2.79 | [2] |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)F)Br | [1] |

| InChIKey | QKHHCXOSPQAQQI-UHFFFAOYSA-N |[1][2] |

Table 2: Spectroscopic Data Summary Note: Specific experimental spectra for this compound are not widely published. The data below for the closely related analog, 2-bromo-1-(4-fluorophenyl)ethanone, is provided for reference.

| Spectroscopy | Data for 2-bromo-1-(4-fluorophenyl)ethanone | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) | [3] |

| ¹³C NMR | (100 MHz, CDCl₃) δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5 | [3] |

| IR (Vapor Phase) | Key peaks can be found on public databases such as the NIST WebBook. | [4] |

| Mass Spec (GC-MS) | m/z top peak: 123; 2nd highest: 95; 3rd highest: 75. | [5] |

Synthesis of the Core Compound

The primary route to this compound is through the α-bromination of its precursor, 1-(4-fluorophenyl)propan-1-one. Various methods exist for α-bromination of ketones, often employing elemental bromine or N-Bromosuccinimide (NBS) under acidic or radical-initiating conditions.

Experimental Protocol: α-Bromination of Propiophenone Analog

This protocol is adapted from the synthesis of 2-bromo-4'-methylpropiophenone and is expected to yield the target compound under similar conditions.

-

Reaction Setup : To a solution of 1-(4-fluorophenyl)propan-1-one (1.0 eq) in glacial acetic acid, add a catalytic amount of 48% HBr (e.g., ~0.02 eq).

-

Bromine Addition : While stirring, slowly add elemental bromine (1.1 eq) dropwise over one hour. The reaction progress can be monitored by the disappearance of the bromine color.

-

Reaction Time : Stir the mixture for an additional 1.5 to 2 hours at room temperature.

-

Quenching : Slowly and carefully pour the reaction mixture into a beaker of ice-cold water.

-

Extraction : The precipitated product can be extracted with an organic solvent like dichloromethane (DCM). The aqueous layer should be extracted at least twice.

-

Washing & Drying : Combine the organic extracts and wash them with cold water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation : Remove the solvent under reduced pressure, keeping the temperature below 50°C to minimize decomposition. The resulting product should solidify upon cooling.

Potential Research Areas

Research Area 1: Probing the Monoamine System via Synthetic Cathinones

The most prominent application of this compound is as a direct precursor to the synthetic cathinone 4-fluoromethcathinone (4-FMC, flephedrone), a potent psychoactive stimulant.[6] This positions the compound as a key starting material for synthesizing novel cathinone analogs to probe structure-activity relationships at monoamine transporters.

This protocol is adapted from the well-documented synthesis of mephedrone (4-methylmethcathinone).

-

Amine Preparation : Prepare a solution of free methylamine by combining methylamine hydrochloride (1.0 eq) in water with a solution of sodium hydroxide (1.0 eq) in water.

-

Reaction Setup : Dissolve this compound (1.0 eq) in toluene in a separate reaction vessel.

-

Nucleophilic Substitution : Add the aqueous methylamine solution dropwise to the stirred toluene solution over one hour. Allow the biphasic mixture to stir vigorously at room temperature for 24-36 hours.

-

Workup : Transfer the mixture to a separatory funnel and separate the layers.

-

Acidification : Acidify the toluene layer with a dilute HCl solution. This will protonate the amine product, making it water-soluble.

-

Purification : Separate the layers again and wash the acidic aqueous layer with fresh toluene to remove unreacted starting material.

-

Isolation : Evaporate the aqueous layer to dryness to yield the crude hydrochloride salt of 4-FMC. The final product can be purified by recrystallization from a suitable solvent like isopropanol.

4-FMC and related cathinones primarily act on the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] Unlike uptake inhibitors (e.g., cocaine), they act as substrate-type releasers, meaning they are transported into the presynaptic neuron and induce the reverse transport (efflux) of neurotransmitters from the neuron into the synaptic cleft.[8] 4-FMC is known to be a catecholamine-selective releaser, showing higher potency at DAT and NET compared to SERT.[3]

Table 3: In Vitro Activity of Selected Cathinones at Monoamine Transporters Data represents IC₅₀ values (nM) for inhibition of neurotransmitter uptake.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Source(s) |

| 4-FMC (Flephedrone) | 1,598 | 610 | >10,000 | [1] |

| Methcathinone | 411 | 266 | 3,369 | [1] |

| Mephedrone (4-MMC) | 1,295 | 871 | 2,421 | [1] |

| Cocaine | 272 | 313 | 304 | [1] |

| Methamphetamine | 113 | 14.1 | 1,772 | [1] |

Research Area 2: Synthesis of Heterocyclic Scaffolds

The α-bromoketone moiety is a classic building block in heterocyclic chemistry. Its two electrophilic centers (the carbonyl carbon and the α-carbon) make it an ideal substrate for condensation reactions with various binucleophiles. A prime example is the Hantzsch thiazole synthesis.[9][10] This opens a research avenue for using this compound to generate novel libraries of fluorinated thiazoles, imidazoles, and other heterocycles for biological screening.[11]

This is a general and robust protocol for the synthesis of 2-aminothiazoles.[10]

-

Reaction Setup : In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2-1.5 eq).

-

Solvent Addition : Add a suitable solvent, such as methanol or ethanol.

-

Heating : Heat the mixture to reflux with stirring. The reaction is typically complete within 30-60 minutes. Progress can be monitored by TLC.

-

Cooling : Remove the reaction from heat and allow it to cool to room temperature. The initial product is the hydrobromide salt of the thiazole, which may be soluble.

-

Neutralization & Precipitation : Pour the cooled reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate. Swirl to mix.

-

Isolation : The neutral 2-aminothiazole product should precipitate as a solid. Collect the solid by vacuum filtration through a Büchner funnel.

-

Washing & Drying : Wash the filter cake with cold water and allow it to air dry on a watch glass to yield the final product.

Research Area 3: Development of Novel Enzyme Inhibitors

The electrophilic nature of the α-bromoketone makes it a potential covalent warhead for enzyme inhibitors. The carbon bearing the bromine is susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. Research has shown that α-bromoketone intermediates are used in the synthesis of inhibitors for targets like IL-17A.[2] Furthermore, other fluorophenyl-containing molecules have demonstrated inhibitory activity against enzymes related to diabetes, such as α-amylase and α-glycosidase. This suggests a promising, albeit underexplored, avenue for this compound in drug discovery.

A logical research strategy would involve synthesizing a small library of derivatives and screening them against a panel of enzymes, particularly those with known nucleophilic residues in their active sites.

Conclusion

This compound is a valuable and reactive chemical intermediate. While its primary documented use is in the clandestine synthesis of psychoactive substances, its chemical properties make it a highly promising starting point for legitimate and innovative research. The key potential areas for researchers and drug development professionals lie in the synthesis of novel cathinone analogs for neuropharmacological studies, the construction of diverse fluorinated heterocyclic libraries for broad biological screening, and the rational design of targeted covalent enzyme inhibitors. This guide serves to highlight these opportunities and provide the foundational technical information to begin exploration.

References

- 1. This compound | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-fluorophenyl)-1-propanone | CAS#:345-94-8 | Chemsrc [chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. Bromo-4-fluoroacetophenone [webbook.nist.gov]

- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-(2-fluorophenyl)propan-1-one | C9H8BrFO | CID 22111334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. youtube.com [youtube.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

Methodological & Application

Synthesis of Bioactive Cathinone Derivatives from 2-Bromo-1-(4-fluorophenyl)propan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of bioactive cathinone derivatives, primarily focusing on 4-fluoromethcathinone (4-FMC), from the starting material 2-Bromo-1-(4-fluorophenyl)propan-1-one. These derivatives are of significant interest to the research community, particularly in the fields of neuropharmacology and drug development, due to their activity as monoamine transporter inhibitors. This guide includes synthetic procedures, characterization data, and an overview of their primary mechanism of action.

Introduction

Substituted cathinones are a class of psychoactive compounds that are structurally related to amphetamines. They act as central nervous system stimulants by modulating the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The starting material, this compound, serves as a versatile precursor for the synthesis of a variety of cathinone derivatives through nucleophilic substitution at the α-carbon. The most well-documented derivative is 4-fluoromethcathinone (4-FMC), also known as flephedrone, which is synthesized by reacting the precursor with methylamine. The pharmacological profile of these compounds makes them valuable research tools for studying the monoamine transport system and as scaffolds for the development of novel therapeutics.

I. Synthesis of Cathinone Derivatives

The general synthetic pathway for the preparation of cathinone derivatives from this compound involves a nucleophilic substitution reaction with a primary or secondary amine. The reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon bearing the bromine atom.

Reaction Scheme:

Caption: General synthetic route to cathinone derivatives.

A. Synthesis of 4-Fluoromethcathinone (4-FMC) Hydrochloride

4-Fluoromethcathinone is synthesized by the reaction of this compound with methylamine. The freebase is then typically converted to the hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable organic solvent such as toluene or isopropanol.

-

Amine Addition: To the stirred solution, add a solution of methylamine (2.0 - 2.5 eq) in water or an appropriate solvent at room temperature. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the hydrobromic acid byproduct.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-FMC freebase as an oil.

-

Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent like diethyl ether or acetone. Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether with stirring until precipitation is complete.

-

Purification: Collect the precipitated 4-fluoromethcathinone hydrochloride by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. The product can be further purified by recrystallization from a solvent system such as ethanol/diethyl ether.

B. Synthesis of 4-Fluoro-α-pyrrolidinopropiophenone (4F-PPP) Hydrochloride

By substituting methylamine with pyrrolidine, a different class of cathinone derivatives, the pyrrolidinophenones, can be synthesized.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or toluene in a round-bottom flask with a magnetic stirrer.

-

Amine Addition: Add pyrrolidine (2.2 eq) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base like potassium carbonate (2.0 eq) to scavenge the HBr formed.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Salt Formation and Purification: Follow the same procedure as for 4-FMC to form the hydrochloride salt and purify by recrystallization.

II. Characterization and Data Presentation

The synthesized derivatives should be characterized by standard analytical techniques to confirm their identity and purity.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Data |

| 4-Fluoromethcathinone (4-FMC) HCl | C₁₀H₁₃ClFNO | 217.67 | 60-80 | >98 | ¹H NMR, ¹³C NMR, GC-MS, FTIR |